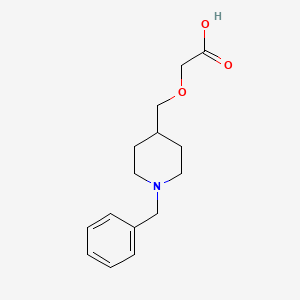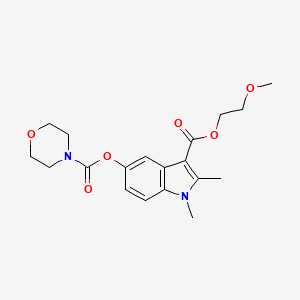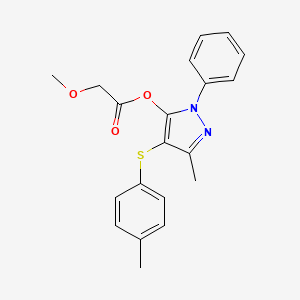![molecular formula C15H14BrNO4S B2698611 N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 333450-24-1](/img/structure/B2698611.png)
N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, also known as BMS-204352, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction.
Applications De Recherche Scientifique
Cytoprotective Agents and NMDA Receptor Inhibition
Compounds structurally related to N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine have been explored for their potential as cytoprotectants and inhibitors of the N-methyl-D-aspartate (NMDA) receptor. These compounds show promise in protecting cell lines from glutamate-induced toxicity, highlighting their potential application in neuroprotection and the treatment of neurological disorders. The quantitative structure-activity relationship (QSAR) studies provide a framework for understanding the potency of these compounds, guiding the development of therapeutic agents (Buchstaller et al., 2006).
Oxidation Studies and Detoxicating Effects
N-substituted glycine derivatives have been examined for their interactions with oxidizing agents, such as aqueous bromine and acidified bromate. These studies are crucial for understanding the chemical behavior of these compounds under oxidative stress and their potential detoxicating effects. Such research has implications for the development of antioxidants and therapeutic agents with a wide range of clinical applications (Mbiya et al., 2014).
Anticonvulsant Activity
Research into compounds with similar structural motifs to N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine has led to the identification of potential anticonvulsant agents. These studies focus on the development of new therapeutic options for epilepsy and related disorders, exploring the structure-activity relationships to optimize efficacy and reduce neurotoxicity (Unverferth et al., 1998).
Environmental Impact of Herbicides
The environmental fate and transport of herbicides, such as glyphosate (N-phosphonomethyl-glycine), have been extensively studied. These investigations provide insights into the persistence and mobility of such compounds in agricultural settings, informing regulatory practices and the development of more sustainable agricultural practices (Coupe et al., 2012).
Amino Acid Interaction Studies
Studies on the interactions between metals and amino acids N-substituted by a sulfonic group, similar to the functionalities present in N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, are important for understanding the biochemical and pharmacological properties of these compounds. Such research could guide the development of chelating agents and contribute to bioinorganic chemistry (Gavioli et al., 1991).
Propriétés
IUPAC Name |
2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4S/c1-11-5-7-14(8-6-11)22(20,21)17(10-15(18)19)13-4-2-3-12(16)9-13/h2-9H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAQSBSEERHMSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2698531.png)
![1-[4-(2,4-Dichlorophenoxy)phenyl]-5-phenyl-[1,2,3]triazole-4-carboxylic acid](/img/structure/B2698532.png)
![(2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2698534.png)
![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-5-pyridin-3-yl-1,2,4-oxadiazole](/img/structure/B2698535.png)

![4-[methyl(phenyl)sulfamoyl]-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2698538.png)





![2,6-difluoro-N-[2-(4-methylpiperazino)phenyl]benzenecarboxamide](/img/structure/B2698546.png)
